molecular formula C10H21N3O4 B6182151 acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate CAS No. 2613385-11-6

acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate

Cat. No.: B6182151
CAS No.: 2613385-11-6
M. Wt: 247.3
InChI Key:
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Description

Acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate, also known as tBoc-L-Arginine, is a chemical compound with the molecular formula C10H21N3O4 and a molecular weight of 247.3 g/mol. This compound is widely used in various fields of research, including pharmaceuticals, biochemistry, and biotechnology.

Preparation Methods

The synthesis of acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate involves the protection of the amine group of L-arginine using tert-butyl carbamate. The reaction typically proceeds under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group back to the amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and reducing agents like hydrogen gas with palladium on carbon for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate is extensively used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound is used in the production of various biotechnological products and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate involves the protection of the amine group, preventing unwanted reactions during synthesis. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions . This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex chemical processes.

Comparison with Similar Compounds

Acetic acid, tert-butyl N-(1-carbamimidoylethyl)carbamate is unique due to its specific structure and reactivity. Similar compounds include:

    tert-Butyl carbamate: Used as a protecting group for amines.

    Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases. Compared to these compounds, this compound offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis.

Properties

CAS No.

2613385-11-6

Molecular Formula

C10H21N3O4

Molecular Weight

247.3

Purity

95

Origin of Product

United States

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